molecular formula C25H23BrN2O3 B11642504 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11642504
M. Wt: 479.4 g/mol
InChI Key: ORPYWXMSKAQZED-UHFFFAOYSA-N
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Description

4-[9-BROMO-2-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a bromine atom, a methylphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[9-BROMO-2-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps. One common method includes the reaction of 9-bromo-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl with 2-methoxyphenyl methyl ether under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-[9-BROMO-2-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

4-[9-BROMO-2-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[9-BROMO-2-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-c][1,3]benzoxazin derivatives with different substituents, such as:

Uniqueness

What sets 4-[9-BROMO-2-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2-METHOXYPHENYL METHYL ETHER apart is its unique combination of substituents, which may confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C25H23BrN2O3

Molecular Weight

479.4 g/mol

IUPAC Name

9-bromo-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23BrN2O3/c1-15-4-6-16(7-5-15)20-14-21-19-13-18(26)9-11-22(19)31-25(28(21)27-20)17-8-10-23(29-2)24(12-17)30-3/h4-13,21,25H,14H2,1-3H3

InChI Key

ORPYWXMSKAQZED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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